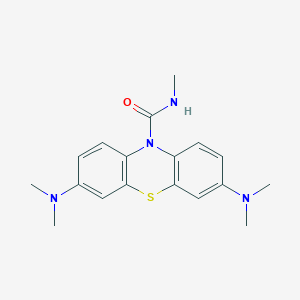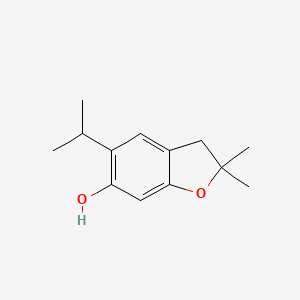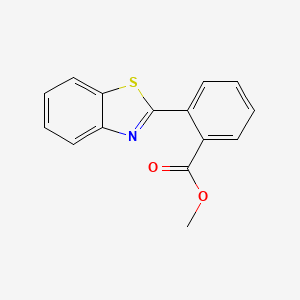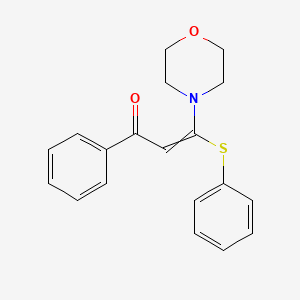
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid
Vorbereitungsmethoden
The synthesis of 3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one typically involves the reaction of morpholine with a suitable phenylsulfanyl derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(Morpholin-4-yl)-1-phenyl-3-(phenylsulfanyl)prop-2-en-1-one can be compared with other similar compounds, such as:
3-(Morpholin-4-yl)-1-phenylprop-2-en-1-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
3-(Morpholin-4-yl)-1-phenyl-3-(methylsulfanyl)prop-2-en-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group, potentially altering its reactivity and applications.
3-(Morpholin-4-yl)-1-phenyl-3-(ethylsulfanyl)prop-2-en-1-one: Similar to the methylsulfanyl derivative but with an ethyl group, which may influence its physical and chemical properties.
Eigenschaften
CAS-Nummer |
108915-00-0 |
|---|---|
Molekularformel |
C19H19NO2S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-morpholin-4-yl-1-phenyl-3-phenylsulfanylprop-2-en-1-one |
InChI |
InChI=1S/C19H19NO2S/c21-18(16-7-3-1-4-8-16)15-19(20-11-13-22-14-12-20)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI-Schlüssel |
DTHACTHSLNWCAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

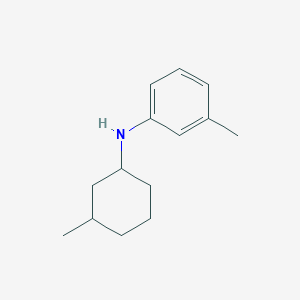
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)


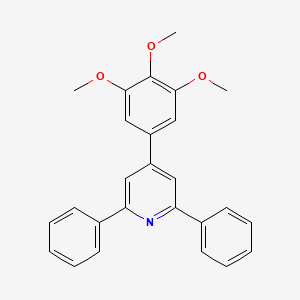
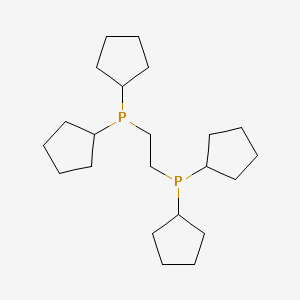
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
